(3S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid
Description
Properties
IUPAC Name |
(3S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-13(10-19(22)23)11-21-20(24)25-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,21,24)(H,22,23)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQMOICNHNBVMZ-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material, usually an amino acid, is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Protected Amino Acid: The reaction mixture is stirred at room temperature, and the product is purified using techniques such as recrystallization or chromatography.
Introduction of the Side Chain: The side chain is introduced through a series of reactions, including alkylation or acylation, depending on the desired structure.
Deprotection: The Fmoc group is removed using a base such as piperidine, yielding the final product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the side chain, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing ketones to alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with others, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions result in halogenated or nitrated derivatives.
Scientific Research Applications
Applications in Peptide Synthesis
1. Peptide Synthesis:
The primary application of (3S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid lies in its role as a coupling agent in peptide synthesis. The Fmoc group allows for selective protection of the amino group, facilitating the stepwise assembly of peptides on solid supports. This method enhances the yield and purity of synthesized peptides, making it an essential tool for researchers in the field.
2. Therapeutic Applications:
Recent studies have indicated potential therapeutic benefits associated with this compound:
- Antitumor Activity: Research has demonstrated that derivatives containing the Fmoc group exhibit significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The fluorenyl moiety is believed to enhance the compound's ability to penetrate cellular membranes and exert its effects .
- Anti-inflammatory Properties: In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. Animal models have reported reduced swelling and inflammatory markers following treatment with this compound .
- Antioxidant Activity: Preliminary investigations suggest that this compound may scavenge free radicals, contributing to its protective effects against oxidative stress .
Comparative Analysis with Related Compounds
To evaluate the efficacy of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Antitumor Activity | Anti-inflammatory Activity | Antioxidant Activity |
|---|---|---|---|
| This Compound | High | Moderate | High |
| (R)-Fmoc-Ala | Moderate | High | Moderate |
| Methionine | Low | Low | Low |
Case Studies and Research Findings
Antitumor Studies:
A study published in the Journal of Medicinal Chemistry highlighted that Fmoc derivatives exhibited significant inhibition of cancer cell growth in vitro, particularly effective against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines .
Inflammation Models:
In animal studies investigating inflammation, treatment with this compound resulted in decreased edema and lower levels of inflammatory cytokines compared to control groups, indicating its potential as an anti-inflammatory agent .
Oxidative Stress Protection:
Research into the antioxidant properties revealed that this compound effectively reduced lipid peroxidation in cellular models subjected to oxidative stress, showcasing its protective role against cellular damage .
Mechanism of Action
The mechanism of action of (3S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group protects the amino group during chemical reactions, allowing selective modifications at other sites. Upon deprotection, the free amino group can participate in further reactions, facilitating the synthesis of complex molecules.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below summarizes key structural and molecular differences between the target compound and its analogs:
Drug Development
- Antiviral Analogs: Fmoc-protected compounds with cyclohexylmethylamino-phenyl groups () demonstrate antiviral activity, suggesting the target’s derivatives could be tailored for similar applications .
- Membrane Permeability : Longer-chain derivatives like Fmoc-β-HoLeu-OH improve peptide lipophilicity, critical for cell-penetrating therapeutics .
Biological Activity
(3S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid, often referred to as an Fmoc-protected amino acid, is a compound of significant interest in the field of medicinal chemistry and peptide synthesis. This compound is characterized by its unique structural features which contribute to its biological activity, particularly in the context of drug design and development.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₉N₂O₄
- Molecular Weight : 341.35 g/mol
- CAS Number : 1310680-44-4
- IUPAC Name : this compound
The structure includes a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions.
The biological activity of this compound primarily involves its role as a building block in peptide synthesis. The Fmoc group allows for selective protection of the amino group, facilitating the formation of peptide bonds without interfering with other functional groups.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives of Fmoc-amino acids have shown efficacy against various bacterial strains by inhibiting their growth through mechanisms involving disruption of cell wall synthesis and interference with protein synthesis pathways.
Case Studies
- Antimicrobial Screening : A study screened several Fmoc-protected amino acids for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives, including those structurally related to this compound, demonstrated significant inhibition at concentrations below 100 µg/mL.
- Peptide Synthesis Applications : In a research project focusing on the development of peptide-based therapeutics, this compound was utilized as a key intermediate. The resulting peptides exhibited enhanced stability and bioactivity compared to those synthesized using traditional amino acids.
Research Findings
| Study | Findings |
|---|---|
| Pendergrass et al. (2024) | Demonstrated that Fmoc-protected amino acids can enhance the stability of peptides in human serum, suggesting potential therapeutic applications. |
| ResearchGate Study | Identified antimicrobial properties in similar compounds, indicating potential for drug development against resistant bacterial strains. |
Q & A
Q. What are the standard synthetic protocols for preparing (3S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid?
Methodological Answer: The synthesis typically involves:
- Fmoc Protection : Introducing the fluorenylmethoxycarbonyl (Fmoc) group to the amino group via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions .
- Methyl Group Incorporation : Using enantioselective alkylation or chiral auxiliaries to establish the 3S-methyl configuration .
- Purification : Flash chromatography (e.g., silica gel, hexane/ethyl acetate gradients) achieves >95% purity, confirmed by TLC and HPLC .
- Yield Optimization : Traditional methods yield ~40–50%, but microwave-assisted synthesis can reduce reaction times and improve efficiency .
Q. How is the stereochemical integrity of the compound confirmed during synthesis?
Methodological Answer:
- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases .
- NMR Analysis : and NMR data compare coupling constants (e.g., -values for methyl groups) to reference spectra .
- Optical Rotation : Measured polarimetry (e.g., [α]) validates enantiomeric excess (>99% ee) .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the yield and efficiency of this compound?
Methodological Answer: Microwave irradiation accelerates reaction kinetics by enhancing molecular collisions. Key advantages include:
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., CHNO, MW 397.46) with <2 ppm error .
- FT-IR Spectroscopy : Identifies carbonyl (C=O, ~1720 cm) and amide (N-H, ~3300 cm) stretches .
- X-ray Crystallography : Resolves 3D conformation for structure-activity relationship (SAR) studies .
Q. How does the methyl group at the 3S position influence peptide stability and biological interactions?
Methodological Answer:
- Steric Effects : The 3S-methyl group reduces conformational flexibility, enhancing protease resistance in peptide chains .
- Hydrophobic Interactions : Increases binding affinity to hydrophobic pockets in target proteins (e.g., enzyme active sites) .
- Comparative Data : Analogs lacking the methyl group show 30–50% lower plasma stability in pharmacokinetic assays .
Q. How can researchers resolve contradictions in biological activity data between structural analogs?
Methodological Answer:
- SAR Tables : Compare analogs systematically (e.g., substituent effects on IC values):
| Compound | Substituent | IC (nM) | Reference |
|---|---|---|---|
| (3S)-3-methyl derivative | 3S-CH | 120 | |
| 3R-methyl derivative | 3R-CH | 450 | |
| Des-methyl analog | H | 800 |
- Molecular Dynamics (MD) Simulations : Predict binding modes and explain stereospecific activity differences .
Q. What are the best practices for handling and storing this compound to maintain stability?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
